[4-(4-Fluorophenyl)piperazin-1-yl][3-(2-hydroxyphenyl)-1,2-oxazol-5-yl]methanone
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Overview
Description
2-{5-[4-(4-Fluorophenyl)piperazine-1-carbonyl]-1,2-oxazol-3-yl}phenol is a complex organic compound that features a piperazine ring substituted with a fluorophenyl group, an oxazole ring, and a phenol group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{5-[4-(4-Fluorophenyl)piperazine-1-carbonyl]-1,2-oxazol-3-yl}phenol typically involves multiple steps:
Formation of the Piperazine Derivative: The initial step involves the synthesis of 1-(4-fluorophenyl)piperazine.
Formation of the Oxazole Ring: The next step involves the formation of the oxazole ring.
Coupling with Phenol: The final step involves coupling the oxazole-piperazine intermediate with phenol to form the desired compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure scalability, cost-effectiveness, and environmental sustainability. This could include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
2-{5-[4-(4-Fluorophenyl)piperazine-1-carbonyl]-1,2-oxazol-3-yl}phenol can undergo various types of chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The carbonyl group in the piperazine ring can be reduced to form alcohols or other reduced derivatives.
Substitution: The fluorophenyl group can undergo nucleophilic aromatic substitution reactions, especially under basic conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).
Substitution: Common nucleophiles for substitution reactions include hydroxide ions (OH⁻) and amines.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols and other reduced derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-{5-[4-(4-Fluorophenyl)piperazine-1-carbonyl]-1,2-oxazol-3-yl}phenol has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-{5-[4-(4-Fluorophenyl)piperazine-1-carbonyl]-1,2-oxazol-3-yl}phenol involves its interaction with specific molecular targets:
Comparison with Similar Compounds
Similar Compounds
1-(4-Fluorophenyl)piperazine: A simpler compound with similar structural features but lacking the oxazole and phenol groups.
4-[18F]Fluorophenylpiperazines: Compounds used in molecular imaging and as ligands for specific receptors.
Piperazine and Triazolo-pyrazine Derivatives: Compounds with similar piperazine rings but different substituents and applications.
Uniqueness
2-{5-[4-(4-Fluorophenyl)piperazine-1-carbonyl]-1,2-oxazol-3-yl}phenol is unique due to its combination of a fluorophenyl-piperazine moiety with an oxazole ring and a phenol group.
Properties
Molecular Formula |
C20H18FN3O3 |
---|---|
Molecular Weight |
367.4 g/mol |
IUPAC Name |
[4-(4-fluorophenyl)piperazin-1-yl]-[3-(2-hydroxyphenyl)-1,2-oxazol-5-yl]methanone |
InChI |
InChI=1S/C20H18FN3O3/c21-14-5-7-15(8-6-14)23-9-11-24(12-10-23)20(26)19-13-17(22-27-19)16-3-1-2-4-18(16)25/h1-8,13,25H,9-12H2 |
InChI Key |
MRNYVJUIQIZVLO-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1C2=CC=C(C=C2)F)C(=O)C3=CC(=NO3)C4=CC=CC=C4O |
Origin of Product |
United States |
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